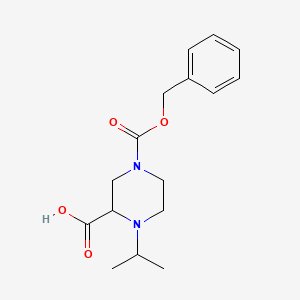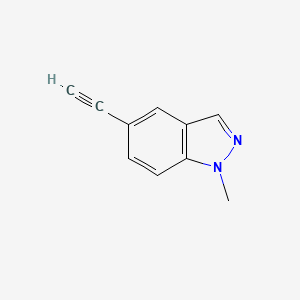![molecular formula C11H15ClN2O B13462867 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is known for its significant role in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indole, which undergoes a series of chemical reactions to introduce the desired functional groups.
Methylation: The indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Ethylation: The methylated indole is then reacted with ethylene oxide to introduce the ethyl group.
Amination: The resulting compound undergoes amination with methylamine to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in neurotransmission and as a potential ligand for various receptors.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antidepressant.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets serotonin receptors in the brain, influencing neurotransmission and mood regulation.
Pathways Involved: It modulates the serotonin signaling pathway, leading to changes in neuronal activity and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: A structurally similar compound with similar biological activity.
Serotonin: A naturally occurring neurotransmitter with a similar indole structure.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-4-ol;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9;/h2-4,7,12-14H,5-6H2,1H3;1H |
InChI Key |
ORFQZTMDRGVSEA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



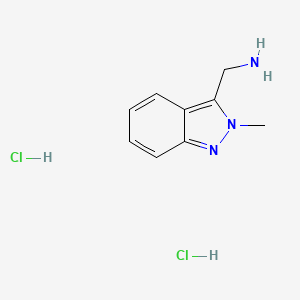
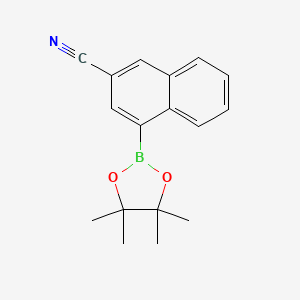
![1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one](/img/structure/B13462821.png)
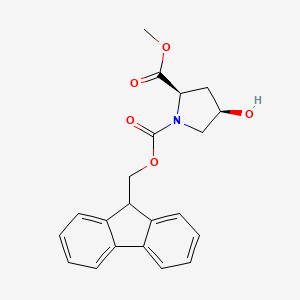

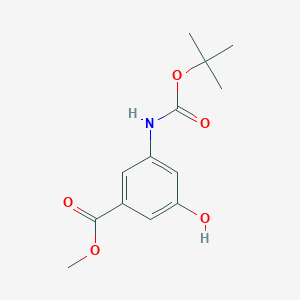

![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
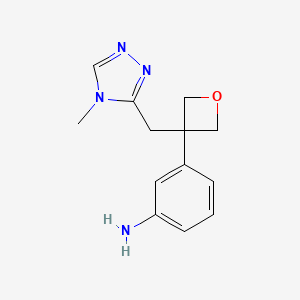
![rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane](/img/structure/B13462854.png)

